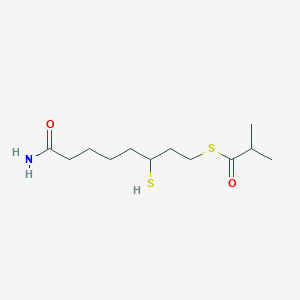
S-(2-Methylpropionyl)-dihydrolipoamide-E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Methylpropionyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, this compound is considered to be a fatty amide lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from 2-methyl-1-hydroxypropyl-THPP through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, this compound can be biosynthesized from lipoamide through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, the propionic acidemia pathway, 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, and 3-hydroxyisobutyric acid dehydrogenase deficiency.
S(8)-(2-methylpropanoyl)dihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a human metabolite.
Wissenschaftliche Forschungsanwendungen
Biochemical Role and Mechanism of Action
S-(2-Methylpropionyl)-dihydrolipoamide-E is a derivative of lipoic acid and plays a significant role in cellular metabolism. It acts as a cofactor for several enzyme complexes involved in energy production and redox reactions. Its unique structure allows it to participate in the transfer of acyl groups, which is crucial in metabolic pathways.
Table 1: Enzymatic Functions of this compound
| Enzyme Complex | Function | Metabolic Pathway |
|---|---|---|
| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | Glycolysis to TCA cycle |
| Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | TCA cycle |
| Branched-Chain Keto Acid Dehydrogenase | Metabolizes branched-chain amino acids | Amino acid catabolism |
Clinical Applications
Recent studies have highlighted the potential clinical applications of this compound, particularly in the context of stroke risk assessment. A metabolomic study identified it as a biomarker for early diagnosis in patients at high risk for thrombotic strokes. The compound's concentration was found to be significantly lower in these patients compared to control groups, suggesting its utility as a diagnostic tool.
Case Study: Stroke Risk Assessment
In a cohort study involving high-risk stroke patients, this compound was analyzed using high-resolution metabolomics. The findings indicated:
- AUC (Area Under Curve) for this compound: 0.716
- Correlation with other biomarkers such as valine and 2-oxoglutarate.
These results underscore the compound's potential role in predictive diagnostics for cerebrovascular events .
Therapeutic Potential
The compound's antioxidant properties have been explored for therapeutic applications in neurodegenerative diseases. Its ability to mitigate oxidative stress could provide protective benefits against neuronal damage associated with conditions like Alzheimer's and Parkinson's disease.
Table 2: Therapeutic Applications of this compound
Future Directions and Research Needs
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects on cellular metabolism and pathology. Large-scale clinical trials are warranted to validate its efficacy as a biomarker and therapeutic agent.
Eigenschaften
Molekularformel |
C12H23NO2S2 |
|---|---|
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylpropanethioate |
InChI |
InChI=1S/C12H23NO2S2/c1-9(2)12(15)17-8-7-10(16)5-3-4-6-11(13)14/h9-10,16H,3-8H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
UEFURMXXHJCLJP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)SCCC(CCCCC(=O)N)S |
Kanonische SMILES |
CC(C)C(=O)SCCC(CCCCC(=O)N)S |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















